molecular formula C15H15NO2S3 B2494726 (E)-3-(styrylsulfonyl)-2-(thiophen-3-yl)thiazolidine CAS No. 2035017-96-8

(E)-3-(styrylsulfonyl)-2-(thiophen-3-yl)thiazolidine

Cat. No.: B2494726
CAS No.: 2035017-96-8
M. Wt: 337.47
InChI Key: UFIPPMRCONJJNR-YRNVUSSQSA-N
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Description

(E)-3-(styrylsulfonyl)-2-(thiophen-3-yl)thiazolidine is an organic compound that belongs to the class of thiazolidines Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(styrylsulfonyl)-2-(thiophen-3-yl)thiazolidine typically involves the reaction of a thiazolidine derivative with a styrylsulfonyl chloride in the presence of a base. The reaction conditions may include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Base: Triethylamine or pyridine
  • Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(styrylsulfonyl)-2-(thiophen-3-yl)thiazolidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The styrylsulfonyl group can be reduced to the corresponding sulfonyl hydride.

    Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as bromine or nitric acid for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfonyl hydrides.

    Substitution: Formation of substituted thiophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-3-(styrylsulfonyl)-2-(thiophen-3-yl)thiazolidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the styrylsulfonyl and thiophenyl groups suggests potential interactions with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(styrylsulfonyl)-2-(phenyl)thiazolidine
  • (E)-3-(styrylsulfonyl)-2-(furan-3-yl)thiazolidine
  • (E)-3-(styrylsulfonyl)-2-(pyridin-3-yl)thiazolidine

Uniqueness

(E)-3-(styrylsulfonyl)-2-(thiophen-3-yl)thiazolidine is unique due to the presence of the thiophenyl group, which can impart distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

3-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-3-yl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S3/c17-21(18,11-7-13-4-2-1-3-5-13)16-8-10-20-15(16)14-6-9-19-12-14/h1-7,9,11-12,15H,8,10H2/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIPPMRCONJJNR-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C=CC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC(N1S(=O)(=O)/C=C/C2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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